Distinct Physicochemical Profile: Lipophilicity and Hydrogen Bonding vs. 2,4-Dichlorobenzoylpiperazine
The presence of a methyl group at the 3‑position of the piperazine ring distinguishes 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine from the non‑methylated analog, 1-(2,4-Dichlorobenzoyl)piperazine (CAS 563538-34-1). This methyl group reduces the number of hydrogen bond donors (HBD) from 2 to 1 while increasing the rotatable bond count from 0 to 1, which can influence membrane permeability and target‑binding entropy [1]. The computed XLogP3‑AA of 2.4 for the 3‑methyl analog indicates a moderate lipophilicity that may be more favorable for CNS penetration compared to the more polar, non‑methylated counterpart [2].
| Evidence Dimension | Physicochemical properties affecting drug‑likeness |
|---|---|
| Target Compound Data | HBD = 1; Rotatable Bonds = 1; XLogP3‑AA = 2.4 |
| Comparator Or Baseline | 1-(2,4-Dichlorobenzoyl)piperazine: HBD = 2; Rotatable Bonds = 0; XLogP3‑AA not available but expected to be lower due to higher polarity |
| Quantified Difference | HBD reduced by 1; Rotatable Bonds increased by 1 |
| Conditions | Computed properties from PubChem (2026 release) |
Why This Matters
For medicinal chemistry campaigns, the altered hydrogen‑bonding capacity and rotatable bond count can affect solubility, permeability, and the entropy penalty of binding, providing a rationale for selecting the 3‑methyl analog over the non‑methylated version when tuning physicochemical properties.
- [1] PubChem. (2026). Computed Properties: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine. View Source
- [2] American Elements. (2026). Product Page: 1-(2,4-Dichlorobenzoyl)piperazine. View Source
